(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid
Description
“(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid” is a chiral, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure features:
- Fmoc group: A photolabile protecting group widely used in peptide synthesis to shield the amino group during solid-phase assembly .
- Methyl branch: A 2-methyl substitution on the α-carbon, introducing steric hindrance that may influence peptide backbone conformation .
- Carboxylic acid terminus: Enables coupling to other amino acids or resins in peptide synthesis.
This compound is likely used in pharmaceutical research for constructing peptides with tailored stability or bioactivity. However, specific toxicity or ecological data are unavailable in the provided evidence, a common gap for specialized research chemicals .
Properties
Molecular Formula |
C21H22N2O5 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-21(19(25)26,11-10-18(22)24)23-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H2,22,24)(H,23,27)(H,25,26)/t21-/m1/s1 |
InChI Key |
JBEPJFMBGYMQJK-OAQYLSRUSA-N |
Isomeric SMILES |
C[C@@](CCC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(CCC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Solution-Phase Synthesis Using Peptide Coupling Reagents
A representative synthetic route involves coupling an appropriately protected amino acid derivative with carbamoyl-containing intermediates under mild conditions to preserve stereochemistry.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting material: (2R)-2-amino-2-methylbutanoic acid derivative | The amino acid backbone with free amino and carboxylic acid groups |
| 2 | Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride), base (e.g., NaHCO3 or pyridine), solvent (dry EtOAc or DMF) | Fmoc-protection of the amino group at 0°C to room temperature |
| 3 | Carbamoylation reagent (e.g., dimethylcarbamoyl chloride or carbamoyl chloride equivalent), coupling reagent such as HATU or T3P, base (DIPEA or pyridine), solvent (dry DMF or EtOAc) | Introduction of the carbamoyl group at the gamma position via amide bond formation |
| 4 | Purification by extraction and flash chromatography | Isolation of the protected amino acid derivative |
- Coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or T3P (propylphosphonic anhydride) are used to activate the carboxylic acid for amide bond formation with carbamoyl amines.
- The reaction is typically conducted at low temperatures (0 °C) to minimize racemization and side reactions.
- The Fmoc-protection step is performed before carbamoylation to protect the amino group, preventing unwanted side reactions.
- After reaction completion, aqueous acidic workup and organic extraction are employed, followed by purification via flash chromatography.
Solid-Phase Peptide Synthesis (SPPS) Adaptation
An alternative approach uses automated peptide synthesizers to assemble fully protected amino acid fragments, including the target compound, on solid supports.
| Step No. | Reagent/Action | Time | Purpose |
|---|---|---|---|
| 1 | Resin swelling in dichloromethane (CH2Cl2) and dimethylformamide (DMF) | 15 min each | Prepare resin for coupling |
| 2 | Fmoc deprotection with 20% piperidine in DMF | 5 min + 15 min | Remove Fmoc protecting group |
| 3 | Washing with DMF | 5 x 1 min | Remove deprotection reagents |
| 4 | Coupling of Fmoc-amino acid with coupling reagents (e.g., HATU, PyBOP) and base (DIPEA) in DMF | 40 min | Attach amino acid to resin |
| 5 | Washing with DMF | 5 x 1 min | Remove excess reagents |
| 6 | Repeat cycles for each amino acid addition | Variable | Build peptide chain |
| 7 | Final washing with CH2Cl2 | 3 x 1 min | Prepare for cleavage |
Specifics for the Target Compound:
- The amino acid derivative with the carbamoyl group and Fmoc protection is introduced as an Fmoc-amino acid building block.
- Automated synthesizers like the Syro-peptide synthesizer (MultiSynTech GmbH) enable parallel synthesis in multiple vessels (24 to 96) with precise control over reaction times and reagent additions.
- Coupling reagents include HATU , PyBOP , or HCTU paired with bases such as DIPEA or DIC .
- Piperidine in DMF is used for efficient Fmoc deprotection.
- The process ensures high purity and stereochemical fidelity of the protected amino acid fragment.
Comparative Analysis of Preparation Methods
| Feature | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
|---|---|---|
| Scale | Suitable for small to medium scale | Suitable for parallel synthesis, high throughput |
| Purification | Requires extraction and chromatography | Resin-bound intermediates simplify purification |
| Control of Stereochemistry | High control via low temperature and reagent choice | High fidelity via automated cycles |
| Time Efficiency | Longer due to multiple purification steps | Faster due to automation and minimal workup |
| Reagent Use | Requires stoichiometric coupling reagents | Uses excess reagents for completeness |
| Application | Ideal for isolated amino acid derivatives | Ideal for peptide fragment assembly |
In-Depth Research Findings and Notes
- The stereochemistry at the 2-position (R-configuration) is critical for biological activity and is preserved by conducting reactions at low temperatures and using mild bases.
- The Fmoc protecting group is preferred due to its stability under acidic conditions and ease of removal under mild basic conditions, facilitating peptide synthesis.
- Carbamoylation at the gamma position is efficiently achieved using coupling reagents like HATU or T3P, which activate carboxylic acids without racemization.
- Automated SPPS systems have enhanced reproducibility and throughput in preparing such protected amino acid derivatives, enabling rapid synthesis of peptide libraries incorporating this building block.
- Purification strategies typically involve aqueous workup followed by flash chromatography using petroleum ether/ethyl acetate mixtures to isolate high-purity products.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting Material | (2R)-2-amino-2-methylbutanoic acid derivative | Enantiomerically pure |
| Amino Protection | Fmoc-Cl, pyridine or NaHCO3 base | At 0 °C to RT |
| Carbamoylation Reagent | Dimethylcarbamoyl chloride or equivalent | Coupled using HATU or T3P |
| Solvents | Dry EtOAc, DMF | Anhydrous conditions |
| Temperature | 0 °C to RT | To minimize racemization |
| Reaction Time | 30 min to 2.5 h | Depending on step |
| Purification | Extraction, flash chromatography | Petroleum ether/ethyl acetate |
| Characterization | ^1H NMR, HRMS, chiral HPLC | Confirm structure and purity |
Chemical Reactions Analysis
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation via activation. Common methods include:
Key Observations :
-
T3P-mediated coupling achieves >85% yield in 2.5 hours at 0°C for sterically hindered substrates .
-
HATU enables efficient coupling with bulky amines, though requires strict temperature control .
Fmoc Deprotection
The Fmoc group is cleaved under mild basic conditions:
| Deprotection Agent | Conditions | Reaction Time | Efficiency | Source |
|---|---|---|---|---|
| Diethylamine | 0°C in ACN | 1 hour | >95% | |
| Piperidine | 20% v/v in DMF, room temperature | 20 minutes | ~99% |
Mechanistic Insight :
Deprotection proceeds via β-elimination, releasing CO₂ and fluorenylmethyl carbamate . The reaction is stereospecific, preserving the (2R) configuration .
Carbamoyl Group Reactivity
The carbamoyl (-CONH₂) moiety undergoes selective transformations:
Hydrolysis
| Reagents | Conditions | Product | Source |
|---|---|---|---|
| HCl (6M) | Reflux, 12 hours | 4-carboxy derivative | |
| NaOH (2M) | 60°C, 6 hours | Partial degradation |
Nucleophilic Substitution
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Thionyl chloride | DCM, 0°C → room temperature | Isocyanate intermediate | |
| Hydrazine | EtOH, reflux | Semicarbazide analog |
Limitations :
Direct alkylation/arylation of the carbamoyl group is sterically hindered by the adjacent methyl and Fmoc groups.
Carboxylic Acid Modifications
The terminal -COOH group is versatile:
| Reaction Type | Reagents | Product | Source |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | |
| Reduction | BH₃·THF, 0°C → room temperature | Alcohol derivative | |
| Activation as acyl chloride | (COCl)₂, DMF cat., DCM | Acyl chloride for further coupling |
Stereochemical Impact :
The (2R) configuration remains stable during these transformations due to the quaternary carbon’s rigidity .
Stability Under Synthetic Conditions
Critical stability data:
| Condition | Degradation Observed | Half-Life | Source |
|---|---|---|---|
| pH < 2 (aqueous) | Fmoc cleavage + carbamoyl hydrolysis | 45 minutes | |
| pH 7–9 (aqueous) | No degradation | >48 hours | |
| UV light (254 nm) | Fluorenyl decomposition | 6 hours |
Scientific Research Applications
Based on the search results, information on the applications of compounds with structural similarities to "(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid" can be found. However, there is no direct information about the specific applications of this exact compound.
Here's a summary of potential applications based on related compounds:
1. Enzyme Inhibitors:
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as Fmoc-Azabicyclo acid, has been investigated as a potential enzyme inhibitor. Its rigid structure allows it to effectively bind to the active sites of target enzymes, suggesting therapeutic applications for metabolic disorders.
- Modifications to the bicyclic structure of Fmoc-Azabicyclo acid can significantly influence binding affinity and inhibitory potency against serine proteases.
- Biaryl substituted 4-amino-butyric acid amide derivatives are neutral endopeptidase (NEP) inhibitors, useful for treating cardiovascular disorders like hypertension and congestive heart failure . These compounds can inhibit the degradation of atrial natriuretic factors (ANF), prolonging their diuretic, natriuretic, and vasodilator properties . They may also treat pain by inhibiting the degradation of endogenous enkephalins .
2. Building Blocks in Synthesis:
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is used as a building block in synthesizing complex organic molecules.
3. Protecting Groups in Peptide Synthesis:
- Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate is employed as a protecting group in peptide synthesis and organic chemistry.
4. Study of Protein-Ligand Interactions:
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is utilized in studies of protein-ligand interactions, especially in developing enzyme inhibitors. It can form stable complexes with proteins.
5. Other potential applications:
- Biaryl substituted 4-amino-butyric acid amide derivatives may be useful for treating pain, depression, and certain psychotic conditions . Other potential indications include angina, premenstrual syndrome, Meniere's disease, hyperaldosteronism, hypercalciuria, ascites, glaucoma, asthma, inflammations, and gastrointestinal disorders .
Mechanism of Action
The mechanism of action of (2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis . The Fmoc group is removed under basic conditions, allowing the amino group to participate in subsequent reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound belongs to a class of Fmoc-protected amino acids. Key analogs and their distinguishing features are summarized below:
Key Differences
Substituent Chemistry: The carbamoyl group (-CONH₂) in the target compound contrasts with halogenated (e.g., -Br in , -I in ) or photoactive groups (e.g., in ). Carbamoyl derivatives may improve solubility in polar solvents compared to hydrophobic aryl or alkyl chains.
Applications :
- Halogenated analogs (e.g., ) are used in cross-coupling reactions or as radiotracers.
- Photoactive derivatives like enable UV-induced crosslinking for studying protein interactions.
- The target compound’s carbamoyl group may suit drug design targeting enzymes (e.g., proteases) via H-bonding.
Safety and Handling: Most Fmoc compounds (e.g., ) are classified as Acute Toxicity Category 4 (oral, dermal, inhalation), requiring gloves and eye protection.
Biological Activity
(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a fluorenyl group, which is known for enhancing hydrophobic interactions with biological targets. The molecular formula is with a molecular weight of approximately 399.44 g/mol. The presence of the carbamoyl and methoxycarbonyl groups suggests potential interactions with various enzymes and receptors.
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The fluorenyl moiety may facilitate binding to hydrophobic pockets, while the carbamoyl group can engage in hydrogen bonding with active sites, influencing the activity of target proteins.
Biological Activity
Research has demonstrated that compounds similar to (2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid exhibit various biological activities, including:
- Enzyme Inhibition : Studies indicate that derivatives can inhibit key enzymes involved in metabolic pathways, such as InhA in Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis .
- Cellular Assays : The compound has been evaluated in cellular assays to assess its effects on cell proliferation and apoptosis, showing promising results in inhibiting cancer cell lines .
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study reported that compounds structurally related to (2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid exhibited significant inhibitory activity against InhA, indicating potential for development as anti-tuberculosis agents .
- Antiproliferative Activity : Research on fluorenone derivatives revealed that introducing linear alkyl groups enhances antiproliferative activity compared to branched or bulky groups. This suggests that structural modifications can optimize the biological efficacy of compounds like (2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid .
Data Table
The following table summarizes the biological activities observed in related compounds:
Q & A
Q. Basic Safety Protocol
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis steps to mitigate inhalation risks .
- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How does the Fmoc group influence the compound’s stability under peptide synthesis conditions?
Advanced Reactivity Analysis
The Fmoc group is base-labile, requiring:
- Deprotection : Use 20% piperidine in DMF for 20–30 minutes, monitored by LC-MS to confirm cleavage .
- Side Reactions : Monitor for β-elimination under prolonged basic conditions, which may form dehydroalanine derivatives .
- Temperature Sensitivity : Avoid >25°C during coupling to prevent premature Fmoc removal .
What analytical techniques validate the compound’s stereochemical integrity and purity?
Q. Methodological Validation
- Chiral HPLC : Use a Chiralpak® IC column with hexane:isopropanol (80:20) to confirm enantiomeric excess (>99% for R-configuration) .
- NMR Spectroscopy : Analyze - and -NMR for characteristic Fmoc peaks (δ 7.3–7.8 ppm aromatic protons) and carbamoyl NH (δ 6.5–7.0 ppm) .
- HRMS : Confirm molecular weight (CHNO; calc. 413.17 g/mol) with <2 ppm error .
How does the carbamoyl group modulate interactions with biological targets (e.g., enzymes or receptors)?
Q. Structure-Activity Relationship (SAR)
- Hydrogen Bonding : The carbamoyl NH acts as a hydrogen bond donor, enhancing affinity for serine proteases or kinases .
- Steric Effects : The 2-methyl substituent may restrict conformational flexibility, altering binding kinetics .
- Comparative Studies : Analogues without the carbamoyl group show reduced inhibition (IC >100 μM vs. 10 μM for this compound) in protease assays .
What storage conditions prevent degradation during long-term use in peptide synthesis?
Q. Stability Guidelines
- Temperature : Store at –20°C in airtight containers to minimize hydrolysis .
- Moisture Control : Use desiccants (silica gel) to prevent carbamate decomposition .
- Light Sensitivity : Protect from UV exposure to avoid Fmoc group photodegradation .
What strategies resolve discrepancies in bioactivity data across cell-based vs. cell-free assays?
Q. Experimental Design Optimization
- Membrane Permeability : Use logP calculations (estimated 1.2–1.5) to assess cellular uptake efficiency .
- Metabolic Stability : Incubate with liver microsomes to identify rapid clearance mechanisms (e.g., esterase cleavage) .
- Negative Controls : Include scrambled peptides or Fmoc-free analogues to isolate target-specific effects .
How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS)?
Q. Advanced SPPS Techniques
- Activation Reagents : Pre-activate with HATU/DIPEA for 5 minutes before resin addition to improve yields (85–95%) .
- Resin Swelling : Use DCM:DMF (1:1) for 30 minutes to expand resin pores for better accessibility .
- Kinetic Monitoring : Track coupling via Kaiser test or FT-IR for free amine detection .
What are the ecological risks of improper disposal, and how can they be mitigated?
Q. Environmental Safety
- Biodegradability : No data available, but Fmoc derivatives are typically recalcitrant; incinerate at >800°C to prevent bioaccumulation .
- Waste Segregation : Dispose as "halogenated organic waste" under EPA guidelines .
- Spill Containment : Use secondary containment trays during synthesis to avoid groundwater contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
